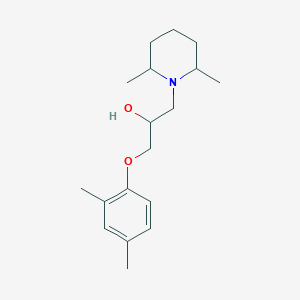![molecular formula C17H18N4O3 B11663730 6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-cyanopyrano[2,3-c]pyrazole-6-amine, 4-(3-hydroxy-4-méthoxyphényl)-3-propyl-1H,4H- est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels. Ce composé est d’un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
La synthèse de la 5-cyanopyrano[2,3-c]pyrazole-6-amine, 4-(3-hydroxy-4-méthoxyphényl)-3-propyl-1H,4H- implique généralement une réaction à plusieurs composants. Une méthode courante comprend la condensation d’aldéhydes aromatiques avec l’acétoacétate d’éthyle, le malononitrile et l’hydrate d’hydrazine dans des conditions sans solvant à des températures élevées . Cette réaction est souvent catalysée par des catalyseurs acides tels que le chloroaluminate d’imidazolium disulfonique . Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et la pureté du produit souhaité.
Analyse Des Réactions Chimiques
La 5-cyanopyrano[2,3-c]pyrazole-6-amine, 4-(3-hydroxy-4-méthoxyphényl)-3-propyl-1H,4H- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes amino et hydroxyle, à l’aide de réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle.
Cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Applications de la recherche scientifique
La 5-cyanopyrano[2,3-c]pyrazole-6-amine, 4-(3-hydroxy-4-méthoxyphényl)-3-propyl-1H,4H- a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules organiques et d’hétérocycles plus complexes.
Médecine : En raison de ses activités biologiques, il fait l’objet de recherches pour des applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de la 5-cyanopyrano[2,3-c]pyrazole-6-amine, 4-(3-hydroxy-4-méthoxyphényl)-3-propyl-1H,4H- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la réplication virale ou la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
La 5-cyanopyrano[2,3-c]pyrazole-6-amine, 4-(3-hydroxy-4-méthoxyphényl)-3-propyl-1H,4H- peut être comparée à d’autres composés similaires, tels que :
- 6-amino-4-(4-hydroxyphényl)-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(3-méthoxyphényl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-éthyl-4-(2-méthoxyphényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Ces composés partagent des structures de base similaires, mais diffèrent par leurs substituants, ce qui peut entraîner des variations de leurs propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C17H18N4O3 |
|---|---|
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H18N4O3/c1-3-4-11-15-14(9-5-6-13(23-2)12(22)7-9)10(8-18)16(19)24-17(15)21-20-11/h5-7,14,22H,3-4,19H2,1-2H3,(H,20,21) |
Clé InChI |
VQEDFYBLQJNFSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)
![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)
![2-(2,3-dimethylphenyl)-1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11663688.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663717.png)
![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
